1-(2-Ethylhexyl)biguanide

Description

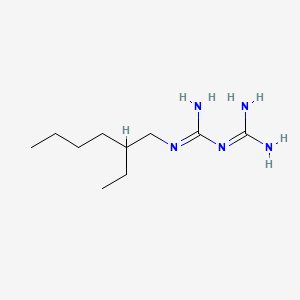

Structure

2D Structure

3D Structure

Properties

CAS No. |

94981-69-8 |

|---|---|

Molecular Formula |

C10H23N5 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine |

InChI |

InChI=1S/C10H23N5/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15) |

InChI Key |

IPVTWNBWVXXRLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN=C(N)N=C(N)N |

Origin of Product |

United States |

Molecular Architecture and Characterization of 1 2 Ethylhexyl Biguanide

Structural Elucidation and Definitive Identification

The molecular structure of 1-(2-Ethylhexyl)biguanide consists of a biguanide (B1667054) functional group attached to a 2-ethylhexyl alkyl chain. The biguanide moiety is characterized by a series of alternating carbon and nitrogen atoms with multiple amine and imine groups. The IUPAC name for this compound is 1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine. nih.gov Its molecular weight is approximately 213.32 g/mol . nih.gov The hydrochloride salt of this compound is also commonly encountered, with a molecular weight of 249.78 g/mol . nih.gov

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H23N5 | nih.gov |

| Molecular Weight | 213.32 g/mol | nih.gov |

| IUPAC Name | 1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine | nih.gov |

| CAS Number | 94981-69-8 | nih.gov |

Spectroscopic and Spectrometric Analytical Methodologies for Characterization

A suite of spectroscopic and spectrometric methods is essential for the comprehensive characterization of this compound. While specific experimental data for this exact compound is not widely available in published literature, the expected outcomes can be inferred from the analysis of similar structures.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the various protons in the 2-ethylhexyl group. These would include signals for the methyl (CH3) and methylene (B1212753) (CH2) groups, with characteristic chemical shifts and splitting patterns due to spin-spin coupling. The protons on the nitrogen atoms of the biguanide group would likely appear as broad signals due to exchange processes and quadrupole moments of the nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbons of the 2-ethylhexyl chain would appear in the aliphatic region of the spectrum, while the two carbon atoms of the biguanide core would have characteristic chemical shifts in the range of 150-160 ppm, typical for guanidinium-like carbons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for the 2-Ethylhexyl Group

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 (terminal) | ~0.9 | Triplet |

| CH2 (chain) | ~1.2-1.4 | Multiplet |

| CH (chiral center) | ~1.5-1.6 | Multiplet |

| N-CH2 | ~3.1-3.3 | Multiplet |

| NH/NH2 | Broad signals | Singlet (broad) |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak [M+H]+ would be expected at m/z 214.20262. uni.lu Fragmentation patterns would likely involve the cleavage of the 2-ethylhexyl chain and fragmentation of the biguanide group. Common fragments would include the loss of the ethyl or butyl groups from the alkyl chain.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]+ | 214.20262 |

| [M+Na]+ | 236.18456 |

| [M-H]- | 212.18806 |

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. These would include N-H stretching vibrations in the range of 3100-3500 cm⁻¹, C-H stretching vibrations from the alkyl chain between 2850 and 3000 cm⁻¹, and strong C=N stretching vibrations characteristic of the biguanide group around 1600-1650 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3500 | Medium-Strong |

| C-H Stretch | 2850-3000 | Strong |

| C=N Stretch | 1600-1650 | Strong |

| N-H Bend | 1550-1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Biguanide-containing compounds are known to have a characteristic UV absorption maximum. For poly(hexamethylene biguanide), a related polymer, a strong absorption band is observed at approximately 235 nm, which is attributed to the π → π* transition of the C=N chromophore within the biguanide group. researchgate.net A similar absorption maximum would be expected for this compound.

Synthetic Strategies for 1 2 Ethylhexyl Biguanide and Its Structural Analogues

General Synthetic Pathways for Mono- and Di-substituted Biguanides

Three principal routes have been established for the synthesis of biguanides, depending on the desired substitution pattern. cdnsciencepub.comscholaris.ca These involve the reaction of amines with a cyanoguanidine compound, the reaction of amines with sodium dicyanoazanide, or the reaction of a guanidine (B92328) with a carbodiimide. cdnsciencepub.comscholaris.ca For mono- and N1,N5-di-substituted biguanides, the pathways involving cyanoguanidine and its related precursors are the most common. cdnsciencepub.com

The reaction of an amine with a cyanoguanidine is a versatile method for producing unsymmetrical biguanides. cdnsciencepub.comscholaris.ca This reaction typically requires acidic conditions to protonate and activate the nitrile group for nucleophilic attack by the amine. cdnsciencepub.comscholaris.ca Several variations of this approach exist:

Direct Fusion: This early method involves heating a mixture of cyanoguanidine directly with an amine hydrochloride salt at high temperatures (180–200 °C), leading to the formation of the biguanide (B1667054) hydrochloride. nih.gov

Solvent-Based Heating: A more common approach is to heat the reactants in a polar solvent, such as water, ethanol, or butanol. scholaris.canih.gov This method is still widely used for its simplicity and effectiveness with many substrates. nih.gov

Metal Salt Catalysis: The use of copper(II) salts, such as CuCl₂, can facilitate the reaction between primary amines and cyanoguanidine in refluxing water. nih.gov The reaction proceeds through a copper-biguanide complex, from which the final product is liberated. nih.gov More recently, strong Lewis acids like iron(III) chloride (FeCl₃) have been shown to significantly increase the reaction rate and yield, even at room temperature. cdnsciencepub.comnih.gov

Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation have been shown to dramatically accelerate the reaction between cyanoguanidine and amine hydrochlorides. nih.gov Often coupled with an activating agent like trimethylsilyl (B98337) chloride (TMSCl) in a polar aprotic solvent, this method can lead to clean conversions and good yields in under 30 minutes. scholaris.canih.govresearchgate.net

These methods can also be applied to substituted cyanoguanidines to create more complex, multi-substituted biguanides. nih.gov The substituted cyanoguanidine precursors are themselves readily prepared from the reaction of sodium dicyanamide (B8802431) with an amine hydrochloride. cdnsciencepub.comnih.gov

Dicyandiamide (B1669379) is the common name for cyanoguanidine and is therefore the central reagent in the pathways described above. cdnsciencepub.comscholaris.ca Syntheses of 1-substituted biguanides are often achieved by reacting an amine with dicyandiamide in the presence of an acid, such as hydrochloric acid. nih.govthieme-connect.comresearchgate.net

An alternative and highly important precursor is sodium dicyanamide. This reagent is particularly useful for synthesizing symmetrical N1,N5-disubstituted biguanides and more complex structures like bis(biguanides). nih.gov The industrial synthesis of the antiseptic chlorhexidine, for example, involves a two-step procedure where hexamethylenediamine (B150038) and 4-chloroaniline (B138754) are added to sodium dicyanamide. nih.gov This pathway allows for the sequential addition of different amines to create non-symmetrical products. nih.gov

| Method | Key Reagents | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|---|

| Direct Fusion | Cyanoguanidine, Amine Hydrochloride | High Temperature (180-200°C), No Solvent | Simple, historical method. | nih.gov |

| Solvent Heating | Cyanoguanidine, Amine Hydrochloride | Reflux in Water, Ethanol, or Butanol | Common, effective, uses accessible solvents. | scholaris.canih.gov |

| Lewis Acid Catalysis | Cyanoguanidine, Amine, FeCl₃ | Room Temperature or Mild Heat | Increased rate and yield; works for alkyl/aryl groups. | cdnsciencepub.comnih.gov |

| Microwave-Assisted | Dicyandiamide, Amine, TMSCl | Microwave Irradiation (130-150°C), 5-15 min | Very fast, clean reaction, tolerant of many functional groups. | nih.govresearchgate.netnih.gov |

| From Sodium Dicyanamide | Sodium Dicyanamide, 2 eq. Amine | Acidic Aqueous Alcohol | Key route for symmetrical N1,N5-disubstituted and bis(biguanides). | cdnsciencepub.comnih.gov |

Specific Synthesis of 1-(2-Ethylhexyl)biguanide and its Salts

The synthesis of this compound follows the general principles for preparing mono-substituted biguanides. The most direct method involves the reaction of 2-ethylhexylamine (B116587) with dicyandiamide (cyanoguanidine). google.com Typically, the hydrochloride salt of the amine is used, and the reaction is heated in a suitable solvent to yield this compound as its hydrochloride salt. evitachem.comuni.lu

A general procedure would involve combining 2-ethylhexylamine hydrochloride with one equivalent of dicyandiamide in a solvent like butanol and heating the mixture under reflux. scholaris.ca Alternatively, a microwave-assisted approach using 2-ethylhexylamine, dicyandiamide, and an activator like TMSCl in acetonitrile (B52724) would likely provide the product rapidly and in high yield. researchgate.netnih.gov

Design and Synthesis of 2-Ethylhexyl-Containing Bis(biguanide) Derivatives

The synthesis of bis(biguanides) containing 2-ethylhexyl groups, such as the antiseptic alexidine (B1196660), requires building a larger molecular architecture. Alexidine is chemically named 1,1'-hexamethylene-bis[5-(2-ethylhexyl)biguanide]. ucla.edu The synthesis connects two 5-(2-ethylhexyl)biguanide units via a hexamethylene linker.

One patented method for preparing such compounds involves the reaction of a diamine dihydrochloride (B599025), such as 1,6-hexanediamine (B7767898) dihydrochloride (for alexidine), with sodium dicyanamide in a high-boiling solvent like butanol. google.com This forms a bis(cyanoguanidine) intermediate. Subsequent reaction of this intermediate with two equivalents of 2-ethylhexylamine hydrochloride yields the final bis(biguanide) dihydrochloride. google.com

An alternative route, mirroring the synthesis of chlorhexidine, would involve the reaction of sodium dicyanamide with one equivalent of a diamine (e.g., 1,6-hexanediamine) and two equivalents of an amine (2-ethylhexylamine) in an acidic medium. nih.gov

Development of Enantiomerically Pure 2-Ethylhexyl-Substituted Compounds

The 2-ethylhexyl group contains a chiral center, meaning that compounds like this compound and alexidine exist as a mixture of stereoisomers. researchgate.net Since biological targets are chiral, the individual enantiomers of these compounds may possess different activities. researchgate.net This has prompted research into the development of enantiomerically pure versions.

Mechanistic Insights into the Biochemical and Molecular Interactions of Biguanides with Relevance to 2 Ethylhexyl Derivatives

Investigations into Cellular Membrane Interaction and Permeability Modulation

The ability of biguanides to traverse cellular membranes is a critical first step in their mechanism of action. This process is governed by the inherent positive charge of the biguanide (B1667054) moiety at physiological pH and the characteristics of its substituents. The positive charge allows for an initial electrostatic interaction with the negatively charged components of the cell membrane, such as phosphate (B84403) head groups of phospholipids (B1166683).

Studies on other molecules containing the 2-ethylhexyl group, such as bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), have shown that while the compound itself may have poor penetrability, it can increase the permeability of biological barriers like the blood-brain barrier. nih.govresearchgate.net This suggests that the 2-ethylhexyl moiety can perturb the membrane structure. The insertion of lipophilic molecules can alter membrane fluidity and integrity. For 1-(2-Ethylhexyl)biguanide, the hydrophobic tail may insert into the lipid bilayer, potentially creating transient pores or disrupting lipid packing, which could modulate the permeability of the membrane to the compound itself or other substances. This passive diffusion mechanism, driven by the lipophilic side chain, may complement transporter-mediated uptake.

Studies on Lipid Phase Alterations and Domain Formation

The interaction of amphiphilic molecules with lipid bilayers can lead to significant changes in membrane organization, including lipid phase alterations and the formation of distinct lipid domains. While direct studies on this compound's effect on lipid domains are not extensively documented, inferences can be drawn from the behavior of its constituent parts.

Biguanides like metformin (B114582) have been shown to influence systemic lipid metabolism. One comprehensive lipidomics study revealed that metformin induced substantially greater changes in serum lipid species compared to glipizide (B1671590) in patients with type 2 diabetes. researchgate.net This indicates an indirect but significant impact on the lipid profile.

More directly at the membrane level, molecules containing a 2-ethylhexyl group, such as di-2-ethylhexyl phthalate (B1215562) (DEHP), have been studied for their membrane interactions. High-resolution studies have shown that DEHP spontaneously partitions into lipid bilayers, leading to an increase in membrane width, a larger area per lipid, and increased membrane stiffness. researchgate.net Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, has been shown to modulate lipid accumulation in organisms. nih.gov

Given that this compound is an amphiphilic molecule with a polar biguanide headgroup and a nonpolar 2-ethylhexyl tail, it is plausible that it partitions at the lipid-water interface of the cell membrane. The bulky, non-polar tail would insert into the hydrophobic core of the bilayer, while the charged headgroup remains in the aqueous phase. This insertion could locally alter lipid packing and curvature. If the concentration of the compound within the membrane is sufficient, this could lead to phase separation of lipids and the formation of domains enriched or depleted in the biguanide derivative, potentially affecting the function of membrane-associated proteins. yale.edu

Elucidation of Enzyme Inhibition and Protein Modulation

Biguanides are known to interact with and modulate the activity of several key intracellular enzymes and proteins, which is central to their therapeutic effects.

Perhaps the most widely accepted primary target of biguanides is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov Inhibition of Complex I by biguanides suppresses mitochondrial respiration, leading to a decrease in ATP production and an increase in the cellular AMP/ATP ratio. nih.govnih.gov This energy stress is a key trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. wikipedia.org

The inhibitory potency of biguanides on Complex I is strongly influenced by their structure. nih.govresearchgate.net Cryo-electron microscopy and enzyme kinetics have revealed that biguanides bind within an amphipathic region of the quinone-binding channel of Complex I. nih.govwhiterose.ac.uk The interaction involves the positively charged biguanide moiety and the hydrophobic side chain. The lipophilicity of the side chain has a strong correlation with inhibitory potency; more hydrophobic biguanides like phenformin (B89758) are significantly more potent inhibitors of isolated Complex I than the less lipophilic metformin. nih.govwhiterose.ac.uk Therefore, the 2-ethylhexyl derivative, with its substantial hydrophobic character, is predicted to be a potent inhibitor of mitochondrial Complex I.

| Compound | Relative Lipophilicity | Target | Effect |

|---|---|---|---|

| Metformin | Low | Mitochondrial Complex I | Inhibits oxygen consumption, leading to energy stress. nih.gov |

| Phenformin | High | Mitochondrial Complex I | More potent inhibitor of Complex I than metformin due to higher lipophilicity. nih.gov |

| Proguanil (B194036) | High | Isolated Mitochondrial Complex I | Inhibits isolated Complex I but does not effectively inhibit respiration in intact cells due to restricted access. nih.gov |

| This compound | Predicted High | Mitochondrial Complex I (Predicted) | Predicted to be a potent inhibitor due to the highly lipophilic 2-ethylhexyl group. |

Role of Metal Chelation in Biological and Chemical Systems

The biguanide structure is an excellent N-donor bidentate ligand, capable of forming stable chelate complexes with a wide range of transition metal ions, including copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). nih.govnih.govrsc.org The two imine groups in a cis-position and the delocalized charge across the terminal nitrogen atoms facilitate the formation of a stable five- or six-membered ring with the metal ion. nih.gov

This metal-chelating ability is not merely a chemical curiosity but is increasingly recognized as being linked to the biological mechanisms of biguanides. nih.govresearchgate.net The formation of metal-biguanide complexes can alter the lipophilicity and redox potential of both the metal and the ligand, potentially enhancing cellular uptake and influencing biological activity. nih.gov For instance, pre-formed metal complexes of biguanides can exhibit improved pharmacological profiles. nih.govresearchgate.net The interaction with endogenous metals within cells and tissues could modulate the function of metalloenzymes or affect metal-dependent signaling pathways. The simultaneous competitive binding with different metals might influence the on-target activity of the biguanide. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

Structure-activity relationship (SAR) studies of biguanide derivatives have been crucial in optimizing their activity for various therapeutic targets. These studies consistently show that the nature of the substituent on the biguanide scaffold dramatically influences potency and selectivity.

A key determinant of activity is the lipophilicity of the side chain. acs.org For instance, in the context of anticancer activity, increasing the hydrophobicity of the side chain, as seen in phenformin compared to metformin, often leads to greater potency in inhibiting mitochondrial respiration and cell growth. nih.gov The introduction of various substituents on an arylmethylbiguanide scaffold significantly affects inhibitory activities against hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), both critical pathways in cancer. nih.gov

In one study, the substitution on the phenyl ring of arylmethylbiguanide derivatives was explored. The results showed that specific substitutions could lead to compounds with more potent effects than the parent compound, phenformin.

| Compound | Substitution | Effect on HIF-1 and UPR Activation | Selective Cytotoxicity (Glucose Deprivation) |

|---|---|---|---|

| Phenformin | None (Phenethyl) | Baseline Inhibition | Effective |

| Compound 7 | o-methylphenyl | More potent inhibition than phenformin | Excellent |

| Compound 12 | o-chlorophenyl | More potent inhibition than phenformin | Excellent |

These SAR studies underscore the importance of the substituent's size, lipophilicity, and electronic properties. The 2-ethylhexyl group in this compound provides a significant increase in lipophilicity and steric bulk. Based on general SAR principles for biguanides, this would be expected to enhance its interaction with hydrophobic pockets in target proteins and increase its partitioning into lipid membranes, likely resulting in potent activity against targets like mitochondrial Complex I. nih.gov

Advanced Research Applications and Future Potentials

Development of Antimicrobial Agents and Biofilm Eradication Strategies

The biguanide (B1667054) functional group is the foundation for several potent antimicrobial agents, including the widely used antiseptic polyhexamethylene biguanide (PHMB). Research into related structures like 1-(2-Ethylhexyl)biguanide is driven by the need for novel solutions to combat microbial growth and persistent biofilms, particularly in the face of growing antimicrobial resistance. nih.gov

Mechanistic Studies of Antimicrobial Action

The antimicrobial efficacy of biguanides is primarily attributed to their cationic nature, which facilitates interaction with negatively charged components of microbial cell membranes. The proposed mechanisms of action, largely derived from studies on polymeric biguanides like PHMB, are believed to involve:

Membrane Disruption: The positively charged biguanide molecule binds to acidic phospholipids (B1166683) on the bacterial cell surface, disrupting the membrane's integrity. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. nih.gov

DNA Interaction: Upon entering the cell, some biguanide-based agents can bind to and condense bacterial DNA, interfering with cellular replication and leading to metabolic arrest. nih.gov

The 2-ethylhexyl group in this compound provides a significant lipophilic character, which may enhance its ability to penetrate the lipid-rich bacterial cell membrane, potentially increasing its antimicrobial potency compared to more hydrophilic analogues.

Synergistic Effects with Co-Formulants in Research Formulations

A key area of research is the enhancement of antimicrobial activity through synergistic combinations. Biguanides have been shown to work effectively with other compounds to achieve a greater-than-additive effect, especially in the eradication of resilient biofilms. nih.gov Biofilms are complex communities of microorganisms encased in a protective extracellular matrix, which makes them notoriously difficult to eliminate. nih.gov

Research on formulations containing PHMB has demonstrated significant synergy with agents such as:

Chelating Agents: Ethylenediamine tetraacetic acid (EDTA) can destabilize the outer membrane of Gram-negative bacteria by sequestering divalent cations, allowing biguanides to access the cytoplasmic membrane more easily. nih.gov

Vicinal Diols: Compounds like ethylhexylglycerin (B550904) and octane-1,2-diol can act as membrane-active agents, complementing the disruptive action of biguanides. nih.gov

One study investigating a wound cleanser demonstrated a synergistic interaction between PHMB, EDTA, and vicinal diols (ethylhexylglycerin and octane-1,2-diol) in eradicating biofilms of Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov The combination of all three components reduced biofilm viability by more than 5 logs, a significantly greater reduction than any of the components achieved individually. nih.gov Given its structural features, this compound is a prime candidate for research into similar synergistic formulations.

| Component(s) in Base Solution | Effect on P. aeruginosa Biofilm Viability (log reduction) | Effect on MRSA Biofilm Viability (log reduction) | Synergy Observed |

|---|---|---|---|

| EDTA | No reduction | No reduction | No |

| Vicinal Diols (VD) | ~1.0 | ~1.0 | No |

| PHMB | ~2.5 | ~4.0 | No |

| EDTA + VD + PHMB | >5.0 | >5.0 (complete elimination) | Yes |

Applications in Catalysis and Organic Synthesis

Beyond its antimicrobial potential, the biguanide structure is valuable in the field of organic chemistry due to its strong basicity and ability to act as a ligand.

Role as Strong Organic Bases

Biguanides are classified as strong organic bases, sometimes referred to as "superbases". nih.govbeilstein-journals.org Their high basicity stems from the extensive delocalization of the positive charge in the protonated form across multiple nitrogen atoms. The conjugate acid of biguanide typically has a pKa value of around 11.5. nih.gov This property makes this compound a useful, non-nucleophilic base for a variety of chemical transformations that require the deprotonation of weakly acidic C-H, N-H, or O-H bonds.

Use as Ligands in Organometallic Catalysis

The multiple nitrogen atoms in the biguanide backbone make it an excellent chelating ligand for a wide range of metal ions. nih.govbeilstein-journals.org Biguanides form stable complexes with transition metals, and these complexes often exhibit intense colors. nih.govbeilstein-journals.org This complexing ability is exploited in organometallic catalysis, where the biguanide ligand can modulate the reactivity, stability, and selectivity of the metal center. Research in this area includes the use of biguanide-metal complexes as catalysts for reactions such as transesterification. nih.govbeilstein-journals.org The 2-ethylhexyl substituent on this compound can improve the solubility of its metal complexes in nonpolar organic solvents, expanding their utility in various catalytic systems.

Precursors for Triazine Derivatives

Biguanides are versatile and important starting materials for the synthesis of nitrogen-containing heterocycles, most notably 1,3,5-triazines. nih.govbeilstein-journals.orgdntb.gov.ua The synthesis typically involves a condensation reaction between the biguanide and a compound containing two electrophilic centers, such as an ester. nih.govresearchgate.net This reaction provides a straightforward route to constructing the 2,4-diamino-1,3,5-triazine core, a scaffold present in many biologically active molecules and functional materials. dntb.gov.uanih.gov By using this compound as the precursor, chemists can readily introduce the 2-ethylhexyl group onto the triazine ring, tailoring the properties of the final product for specific applications, such as enhancing its solubility or tuning its electronic characteristics. dntb.gov.ua

| Application Area | Specific Role of Biguanide Moiety | Relevant Properties |

|---|---|---|

| Organic Synthesis | Strong Organic Base | High pKa, non-nucleophilic character nih.gov |

| Organometallic Catalysis | Chelating Ligand | Multiple nitrogen donor atoms, formation of stable metal complexes beilstein-journals.org |

| Heterocyclic Chemistry | Synthetic Precursor | Reactive nucleophile for condensation with esters to form 1,3,5-triazines dntb.gov.uanih.gov |

Research in Materials Science and Polymer Chemistry

The dual functionality of this compound makes it a compelling candidate for the development of new materials with tailored properties. Its potential lies in its ability to be integrated into larger molecular systems, such as polymers, or to self-assemble into functional surfactant systems.

Integration into Functional Polymers and Organic Semiconductors

The incorporation of this compound into polymer chains can impart specific functionalities. The biguanide group, known for its ability to form complexes with metals and its inherent antimicrobial properties, can be leveraged to create functional polymers. The 2-ethylhexyl group plays a crucial role in ensuring solubility in organic solvents, which is a critical factor for the solution-processing of polymers and organic semiconductors. nih.gov

In the field of organic electronics, chiral alkyl chains like 2-ethylhexyl are often used to enhance the solubility of organic semiconductors, facilitating their fabrication into thin films for devices. nih.gov While the presence of stereoisomers in the 2-ethylhexyl group can sometimes lead to structural disorder, studies on other organic semiconductors have shown a surprising tolerance for such isomeric impurities, maintaining good charge carrier mobilities. nih.gov The integration of the polar biguanide unit could further influence the morphology and electronic properties of semiconducting polymers, potentially leading to materials with unique charge transport characteristics or sensing capabilities.

Table 1: Potential Effects of Integrating this compound into Polymer Systems

| Feature of this compound | Potential Impact on Polymer Properties | Application Area |

| Biguanide Moiety | Introduction of antimicrobial activity, metal-chelating sites, altered conductivity. | Antimicrobial coatings, functional membranes, sensors. |

| 2-Ethylhexyl Group | Enhanced solubility in organic solvents, improved processability. nih.gov | Solution-processed organic electronics, printable functional inks. |

| Amphiphilic Nature | Modification of surface properties, potential for self-assembly within a polymer matrix. | Nanostructured materials, compatibilizers for polymer blends. |

Development of Surfactant Systems

The amphiphilic nature of this compound, featuring a hydrophobic alkyl tail and a hydrophilic biguanide headgroup, makes it a candidate for use as a surfactant. Biguanide-based compounds are known to be used in combination with other surfactants in various formulations. google.com The cationic and hydrophobic characteristics of biguanides like polyhexamethylene biguanide (PHMB) are believed to facilitate their interaction with microbial cell membranes through both electrostatic and hydrophobic forces. nih.gov

Research on related alkylbiguanides has demonstrated their ability to form micelles in solution, a key characteristic of surfactants. researchgate.net These surfactant properties can be exploited in various applications, such as in antimicrobial cleaning solutions where the surfactant helps to solubilize dirt and enhance the delivery of the active biguanide group to microbial surfaces. A patent has described antimicrobial compositions that combine a biguanide compound with a diol surfactant to improve antimicrobial activity. google.com The development of surfactant systems based on this compound could lead to novel formulations for disinfectants, biocides, or even catalysts for reactions in micellar systems.

Computational and Theoretical Chemistry Studies

To fully understand the potential of this compound and to guide its application in materials science, computational and theoretical chemistry methods are invaluable. These techniques provide insights into the molecule's structure, properties, and interactions at an atomic level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.org For this compound, DFT calculations can be employed to determine its stable three-dimensional conformation, bond lengths, and bond angles. Furthermore, DFT provides crucial information about the electronic properties of the molecule.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO-LUMO energy gap is a critical parameter that helps to predict the chemical reactivity and kinetic stability of the molecule. A molecule with a small HOMO-LUMO gap is generally more reactive. DFT can also generate electrostatic potential maps, which visualize the charge distribution across the molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other species. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Potential Significance |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Foundation for understanding steric effects and intermolecular packing. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. espublisher.com | Indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

| Electrostatic Potential Map | A visual representation of charge distribution. | Predicts sites for electrostatic interactions, protonation, and coordination. |

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior and interactions in various environments. researchgate.net

For this compound, MD simulations could be used to explore several phenomena:

Surfactant Aggregation: Simulating a system of multiple this compound molecules in water could reveal how they self-assemble into micelles, providing insights into the critical micelle concentration (CMC) and the structure of the aggregates.

Polymer Interactions: MD simulations could model the interaction of this compound with a polymer chain, helping to understand how it would disperse within a polymer matrix and affect the polymer's conformational properties.

Membrane Interactions: To understand its potential as an antimicrobial agent, simulations could model the interaction of this compound with a lipid bilayer mimicking a cell membrane. This could elucidate the mechanism by which it disrupts the membrane.

Table 3: Typical Parameters for an MD Simulation of this compound Micellization

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P Water | Explicitly represents water molecules to simulate an aqueous environment. nih.gov |

| System Size | ~50,000 atoms | Sufficient number of surfactant and water molecules to observe micelle formation. |

| Simulation Time | 100 nanoseconds | Allows enough time for the system to equilibrate and for self-assembly to occur. nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.comnih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific activity. nih.gov

For biguanide derivatives, a QSAR study could be conducted to predict their antimicrobial efficacy or their performance as surfactants. A series of related biguanide compounds with varying alkyl chain lengths and substitutions would be synthesized and tested for a specific activity. Then, various molecular descriptors would be calculated for each compound.

Table 4: Examples of Molecular Descriptors for a QSAR Study of Biguanides

| Descriptor Class | Example Descriptors | Information Represented |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Hydrophobicity and polarizability. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and charge distribution. |

By applying statistical methods like multiple linear regression, a QSAR model can be built. nih.gov This model could then be used to predict the activity of new, yet-to-be-synthesized biguanide compounds, thereby accelerating the discovery of molecules with enhanced properties and guiding synthetic efforts toward the most promising candidates.

Analytical Method Development for Research and Environmental Monitoring

The robust detection and quantification of this compound in various matrices are essential for understanding its environmental fate, potential applications, and for quality control in research settings. While specific, validated methods for this compound are not extensively documented in public literature, the development of such methods can be reliably guided by established analytical principles for other biguanide derivatives and compounds with similar physicochemical properties. Biguanides are characterized as highly basic, polar compounds, which dictates the strategies for their separation and detection. nih.gov The presence of the 2-ethylhexyl substituent in this compound, however, introduces significant hydrophobic character, suggesting that analytical approaches must be adapted to accommodate this dual nature.

Chromatographic Techniques for Separation and Quantitation

For the effective separation and quantitation of this compound from complex samples, such as environmental water or biological fluids, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the most prominent and suitable technique for biguanide analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): Due to the compound's structure, featuring a polar biguanide head and a non-polar alkyl tail, both reversed-phase and hydrophilic interaction liquid chromatography could be employed.

Reversed-Phase (RP-HPLC): This is the most probable method for separating this compound. The non-polar 2-ethylhexyl chain would interact strongly with a non-polar stationary phase (like C18 or C8). The separation would be achieved by using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or acetic acid) to ensure the biguanide is in its protonated, cationic form for better peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a powerful alternative, particularly for separating polar compounds. HILIC has been successfully used for the analysis of highly polar biguanides like metformin (B114582). nih.gov In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent. The polar biguanide group would be retained, allowing for effective separation from non-polar matrix components.

Sample Preparation: Trace-level analysis, especially in environmental monitoring, necessitates a sample preparation step to concentrate the analyte and remove interfering matrix components.

Solid-Phase Extraction (SPE): This is the most effective technique for preparing aqueous samples. Given that this compound is cationic at typical environmental pH, a mixed-mode SPE sorbent possessing both cation-exchange and reversed-phase functionalities would be ideal. This approach has been proven effective for other cationic guanidine-based compounds in environmental water. nih.gov The analyte would be retained on the sorbent and then eluted with a small volume of an appropriate solvent, achieving significant concentration.

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Amide, Silica, or Zwitterionic (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol | A: Acetonitrile with 0.1% Formic Acid B: 10 mM Ammonium Formate in Water |

| Elution Mode | Gradient elution (e.g., 20% B to 95% B) | Gradient elution (e.g., 95% A to 60% A) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL | 1 - 10 µL |

Detection Methods for Trace Analysis

The selection of a detector is critical for achieving the low detection limits required for environmental monitoring and advanced research.

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for trace analysis of organic compounds.

Electrospray Ionization (ESI): The biguanide functional group is highly basic and readily accepts a proton. Therefore, ESI in positive ion mode ([M+H]⁺) is the ideal ionization technique, offering high efficiency and sensitivity for this compound.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification in complex matrices, tandem mass spectrometry is employed. This technique, often using a triple quadrupole mass spectrometer, involves selecting the protonated molecular ion (precursor ion) and fragmenting it to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference, allowing for detection limits in the sub-µg/L range. nih.govnih.gov

Other Detectors:

Ultraviolet (UV) Detection: While less sensitive and specific than MS, UV detectors can be used for quantitation at higher concentrations, such as in synthetic reaction monitoring. Biguanides exhibit some UV absorbance, but this method is not suitable for trace analysis.

| Parameter | Expected Value / Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 214.2 |

| Potential Product Ions | Fragments resulting from cleavage of the ethylhexyl group or within the biguanide core. |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Expected Detection Limit | Low ng/L to µg/L range in environmental samples (post-SPE) |

Exploration in Other Emerging Research Areas

While the primary applications of many biguanides have been in the pharmaceutical and antimicrobial fields, the unique chemical properties of this compound suggest potential in other advanced research domains. These explorations are currently more theoretical, based on the compound's structure, rather than documented applications.

Energetic Materials

There is no direct evidence in the scientific literature of this compound being investigated as an energetic material. However, its chemical structure contains features relevant to this field.

High Nitrogen Content: Biguanides are nitrogen-rich compounds. scholaris.ca High-nitrogen materials are a significant area of research for developing advanced explosives and propellants, as their decomposition can yield a large volume of nitrogen gas (N₂), releasing substantial energy. wiley-vch.de The biguanide moiety (N₅) contributes a high percentage of nitrogen to the molecule's core.

Potential as a Binder or Additive: In modern energetic formulations, such as polymer-bonded explosives (PBXs), a binder matrix is used to hold explosive crystals, reducing sensitivity and improving mechanical properties. mdpi.com The long, flexible 2-ethylhexyl chain of this compound could potentially act as an energetic plasticizer or as a component of a novel energetic binder system. Its compatibility and adhesion with common energetic fillers would need to be thoroughly investigated. mdpi.com Further research would be required to determine its thermal stability, heat of formation, and sensitivity to impact and friction to assess any real potential in this area.

Chemical Probes

The use of this compound as a chemical probe is not reported, but its structure offers a template that could be adapted for such purposes. Chemical probes are small molecules used to study and manipulate biological systems.

Scaffold for Functionalization: The biguanide structure possesses multiple nitrogen atoms that could serve as points for chemical modification. To create a chemical probe, one could envision synthesizing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore for imaging) or a reactive group for covalently labeling a biological target.

Targeting and Membrane Interaction: The cationic biguanide group is known to interact with biological molecules and structures. The 2-ethylhexyl group is lipophilic and would facilitate interaction with or transport across cell membranes. A probe built on this scaffold could potentially be designed to target specific cellular components or enzymes. This remains a speculative area, and significant synthetic modification and biological validation would be necessary to develop this compound into a useful chemical probe.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethylhexyl)biguanide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves condensing 2-ethylhexylamine with cyanoguanidine under acidic catalysis (e.g., HCl) at 60–80°C. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to cyanoguanidine) and using inert atmospheres to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate:methanol (9:1) as the mobile phase. Post-synthesis, purify via recrystallization from ethanol/water mixtures and validate purity (>97%) using HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodology :

- NMR : Use 1H NMR to confirm ethylhexyl chain integration (δ 0.8–1.6 ppm for CH2/CH3 groups) and biguanide protons (δ 6.5–8.0 ppm for NH resonances). 13C NMR should show carbonyl carbons at ~157 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 242.21 [M+H]+ (calculated for C11H24N5).

- HPLC : Retention time consistency against a certified reference standard ensures purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Mitigation : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation (H335) occurs.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do structural modifications in the alkyl chain affect pharmacokinetic properties and target binding?

- Methodology :

- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to compare ethylhexyl derivatives with shorter-chain analogs. Higher logP correlates with enhanced membrane permeability.

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., AMPK or TAAR1 receptors). The ethylhexyl chain may occupy hydrophobic pockets, improving binding affinity .

- In Vivo Testing : Administer derivatives in model organisms (e.g., C. elegans) to assess bioavailability and metabolic stability via LC-MS/MS .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

- Methodology :

- Metabolite Profiling : Use LC-HRMS to identify metabolites in plasma or tissue homogenates. Compare in vitro enzymatic assays (e.g., microsomal stability) with in vivo pharmacokinetic data.

- Dose-Response Adjustments : Account for species-specific metabolic rates by scaling doses using allometric principles (e.g., body surface area normalization).

- Controlled Replication : Repeat conflicting studies under standardized conditions (pH, temperature, cell lines) to isolate variables .

Q. How can SAR studies guide the design of derivatives targeting oxidative stress pathways?

- Methodology :

- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-CH3) groups on the aromatic ring. Test activation of SKN-1/Nrf2 (a key oxidative stress regulator) in C. elegans via GFP reporter assays.

- Mechanistic Validation : Knock out AMPK or LKB1 genes in models to confirm pathway specificity. Ethylhexyl derivatives may enhance AMPK activation, mimicking metformin’s effects .

- Data Cross-Validation : Compare results across multiple assays (e.g., ROS scavenging, mitochondrial respiration) to eliminate false positives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of biguanide derivatives?

- Methodology :

- Systematic Review : Compile data from peer-reviewed studies (excluding non-academic sources like BenchChem) and assess variables (cell lines, exposure duration).

- Dose-Dependent Reassessment : Perform MTT assays across a wider concentration range (1 nM–10 mM) to identify threshold effects.

- Source Verification : Cross-check compound purity and storage conditions (e.g., degradation in humid environments may alter toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.